4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDNQPOMVPAUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Substituents: The chloro, difluoromethoxy, and dimethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine exhibits promising anticancer properties. Research conducted on similar thieno[2,3-d]pyrimidine derivatives has shown that modifications at the phenyl and thieno rings can enhance their cytotoxic effects against various cancer cell lines. The compound's structural features allow for interaction with biological targets involved in cancer proliferation and survival pathways.
Case Study:
- A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-d]pyrimidine showed selective cytotoxicity against breast cancer cells while sparing normal cells. The results indicated a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.
Agricultural Science
2.1 Pesticidal Properties
The compound's chemical structure suggests potential applications as a pesticide or herbicide. The incorporation of difluoromethoxy groups may enhance the lipophilicity and biological activity of the compound against pests and weeds.
Case Study:
- Research conducted on related compounds within the same class has shown efficacy in controlling specific agricultural pests. Field trials indicated that thieno[2,3-d]pyrimidine derivatives could reduce pest populations significantly without adversely affecting non-target organisms.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[4-(trifluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-2-[4-(methoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Biological Activity
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article aims to summarize the available research on its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H16ClF2N3O
- CAS Number : 130339-07-0
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. As part of the pyrimidinamine class, it has been noted for its effectiveness against various fungal pathogens. The compound's mechanism involves inhibiting key enzymes required for fungal cell wall synthesis, leading to cell death.
Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of pyrimidine derivatives, suggesting that this compound may share similar properties. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays showed promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antitumor Activity
Preliminary investigations into the antitumor activity of thienopyrimidine derivatives suggest that this compound may inhibit tumor growth through various pathways. The inhibition of specific kinases involved in cancer proliferation has been observed in related compounds. Further studies are needed to elucidate the precise mechanisms and efficacy in vivo.
Case Studies and Research Findings
- Case Study on COX Inhibition :
- Antifungal Efficacy :
- Potential Therapeutic Uses :
Q & A
Q. What are the standard synthetic methodologies for constructing the 5,6-dimethylthieno[2,3-d]pyrimidine core?
The core is typically synthesized via a multi-step process:
- Step 1 : SNAr (nucleophilic aromatic substitution) reactions on 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with amines or alcohols to install substituents at the 2- or 4-position (e.g., piperidine substitution yields intermediates in 70–95% efficiency) .
- Step 2 : Functionalization via Mitsunobu reactions to introduce aryl/heteroaryl ethers or hydrazination of 4-chloro intermediates with hydrazine hydrate, followed by condensation with aldehydes (e.g., benzaldehyde derivatives) .
- Step 3 : Chlorination using thionyl chloride to activate the 4-position for further derivatization .
Q. How can NMR and LC-MS be employed to confirm the structure of 4-substituted thieno[2,3-d]pyrimidines?
Q. What in vitro models are used to assess anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives?
Common models include:
- MDA-MB-435 : A breast cancer cell line used to evaluate cytotoxicity (e.g., growth inhibition percentages) .
- Xenograft models : For in vivo validation of anti-tumor activity (e.g., compounds showing >50% tumor growth inhibition) .
Advanced Research Questions
Q. What strategies address metabolic instability in the 5,6-dimethylthieno[2,3-d]pyrimidine core for CNS-targeted compounds?
- Metabolite Identification (MetID) : In vitro microsomal studies in rats and humans identified hydroxylation of the 5,6-dimethyl group (rat) and thiophene sulfur oxidation (human) as primary metabolic pathways .
- Structural Modifications : Cyclization of the dimethyl group into 5-/6-membered rings (e.g., tetrahydroquinoline) retained potency but failed to reduce clearance. Alternative cores or fluorinated substituents may improve stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
